molecular formula C25H24N4O6S2 B2360820 5-(4-(N,N-dimethylsulfamoyl)benzamido)-3-(4-isopropylphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylic acid CAS No. 941898-50-6

5-(4-(N,N-dimethylsulfamoyl)benzamido)-3-(4-isopropylphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylic acid

Cat. No. B2360820
CAS RN: 941898-50-6
M. Wt: 540.61
InChI Key: WHIAMYGLQRDHKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-(N,N-dimethylsulfamoyl)benzamido)-3-(4-isopropylphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylic acid is a useful research compound. Its molecular formula is C25H24N4O6S2 and its molecular weight is 540.61. The purity is usually 95%.
BenchChem offers high-quality 5-(4-(N,N-dimethylsulfamoyl)benzamido)-3-(4-isopropylphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-(N,N-dimethylsulfamoyl)benzamido)-3-(4-isopropylphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Derivatives

  • The compound has been utilized in the synthesis of various derivatives, such as methyl esters of 5-aroyl-6-aryl-2-oxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acids. These derivatives are synthesized from mixtures of methyl esters of aroylpyruvic acids, urea, and substituted benzaldehydes (Gein et al., 2009).

Antibacterial Activities

  • Derivatives synthesized from this compound have been evaluated for antibacterial activities against Gram-positive and Gram-negative bacteria. The sulfamide derivative was found to be particularly effective, exhibiting activity against both types of bacteria (Bildirici et al., 2007).

Chemical Reactions

  • The compound has been involved in various chemical reactions, such as forming pyrimido[4′,5′:4,5]thieno[2,3-c]-pyridazin-4-one derivatives through reaction with formamide, acetic anhydride, and carbon disulphide (Deeb et al., 1991).

Heterocyclic Compounds Synthesis

  • Synthesis of new heterocyclic compounds with expected biological activity has been conducted using derivatives of this compound. This includes the preparation of pyridazinone derivatives and their subsequent reactions to form other compounds, which have shown antimicrobial and antifungal activities (Sayed et al., 2003).

properties

IUPAC Name

5-[[4-(dimethylsulfamoyl)benzoyl]amino]-4-oxo-3-(4-propan-2-ylphenyl)thieno[3,4-d]pyridazine-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O6S2/c1-14(2)15-5-9-17(10-6-15)29-24(31)20-19(21(27-29)25(32)33)13-36-23(20)26-22(30)16-7-11-18(12-8-16)37(34,35)28(3)4/h5-14H,1-4H3,(H,26,30)(H,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHIAMYGLQRDHKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2C(=O)C3=C(SC=C3C(=N2)C(=O)O)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-(N,N-dimethylsulfamoyl)benzamido)-3-(4-isopropylphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylic acid

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